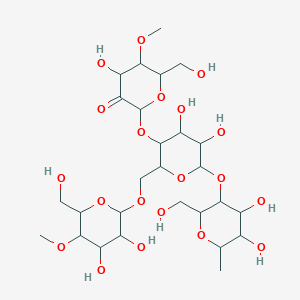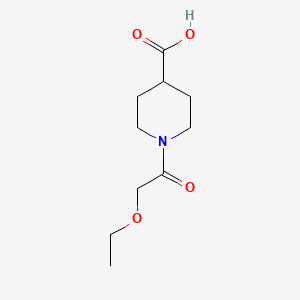
2-Bromo-5-fluoro-N-(2-hydroxyethyl)benzamide
Overview
Description
2-Bromo-5-fluoro-N-(2-hydroxyethyl)benzamide is a chemical compound with the molecular formula C9H9BrFNO2 . It has an average mass of 262.076 Da and a monoisotopic mass of 260.980072 Da . This compound belongs to the category of heterocyclic organic compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide core with a bromine atom and a fluorine atom attached to the benzene ring. Additionally, a hydroxyethyl group is attached to the nitrogen atom of the benzamide core .Scientific Research Applications
Crystal Structure Analysis
Research has explored the crystal structures of various N-phenylbenzamides, including those similar to 2-Bromo-5-fluoro-N-(2-hydroxyethyl)benzamide. These studies contribute to understanding the molecular configuration and properties of such compounds (Suchetan, Suresha, Naveen, & Lokanath, 2016).
Antifungal Activity
Novel derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have been synthesized, demonstrating antifungal activity. This research indicates the potential of these compounds in addressing fungal infections and phytopathogenic fungi (Ienascu, Balaeș, Petre, Pop, Cata, Stefanut, Albu, & Poenaru, 2018).
Radiopharmaceutical Development
The synthesis and application of benzamide derivatives in radiopharmaceuticals have been explored. These studies contribute to the development of new diagnostic and therapeutic agents in nuclear medicine (Johnströma, Stone-Elander, & Duelfer, 1994).
Synthesis of CCR5 Antagonists
Research on the synthesis of N-piperidine benzamides, which are structurally related to this compound, has provided insights into the development of CCR5 antagonists. These compounds show potential in therapeutic applications, particularly in the treatment of conditions like HIV (Cheng De-ju, 2015).
Alzheimer's Disease Research
Studies involving benzamide derivatives have been conducted in the context of Alzheimer's disease, specifically exploring serotonin receptors in the brain. This research aids in understanding the neurochemical changes associated with Alzheimer's and potential therapeutic approaches (Kepe et al., 2006).
Properties
IUPAC Name |
2-bromo-5-fluoro-N-(2-hydroxyethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2/c10-8-2-1-6(11)5-7(8)9(14)12-3-4-13/h1-2,5,13H,3-4H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEKNEISRBEANX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)NCCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650495 | |
| Record name | 2-Bromo-5-fluoro-N-(2-hydroxyethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-16-5 | |
| Record name | 2-Bromo-5-fluoro-N-(2-hydroxyethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B1604412.png)



![4-Bromo-7-fluorobenzo[d]thiazol-2-amine](/img/structure/B1604421.png)

![Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine](/img/structure/B1604423.png)
